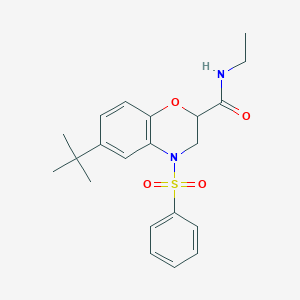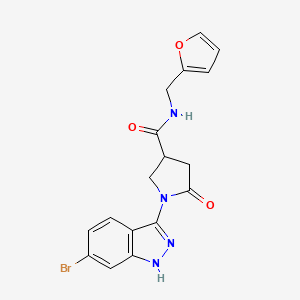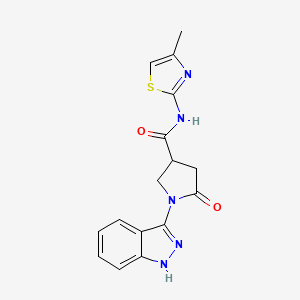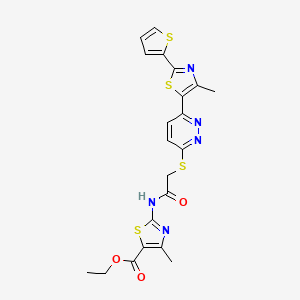![molecular formula C23H24N2O4 B11229135 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11229135.png)
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features both indole and benzodioxepin moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, while the benzodioxepin moiety can be prepared via cyclization reactions involving appropriate precursors. The final coupling of these two moieties can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated indole derivatives
Applications De Recherche Scientifique
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzodioxepin moiety may contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-formyl-1H-indol-1-yl)acetamide
- N-(2-methyl-1H-indol-3-yl)acetamide
- 2-(1H-indol-3-yl)-N-(2-methylphenyl)acetamide
Uniqueness
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the presence of both indole and benzodioxepin moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C23H24N2O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
2-(3-formyl-2-methylindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide |
InChI |
InChI=1S/C23H24N2O4/c1-15-10-21-22(29-9-5-8-28-21)11-17(15)12-24-23(27)13-25-16(2)19(14-26)18-6-3-4-7-20(18)25/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3,(H,24,27) |
Clé InChI |
LOPRCAYCSGXTTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1CNC(=O)CN3C(=C(C4=CC=CC=C43)C=O)C)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11229052.png)

![1-(4-{4-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11229060.png)


![8-ethoxy-3-(6-nitro-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B11229076.png)

![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229095.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11229101.png)
![N-(4-bromophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11229124.png)

![2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11229130.png)
![1-(benzylsulfonyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]piperidine-3-carboxamide](/img/structure/B11229143.png)
![1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11229150.png)
